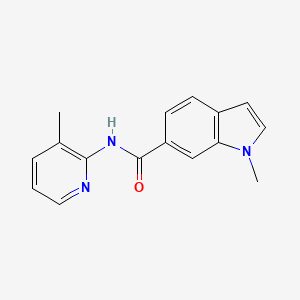
5-fluoro-1-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-1-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluorine atom, a methyl group, and a thiazole ring attached to the indole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Thiazole Ring: The thiazole ring can be attached through a condensation reaction between a thioamide and a haloketone.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-fluoro-1-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
5-fluoro-1-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-fluoro-1-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit histone deacetylases, affecting gene expression and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoxapiprolin: A fungicide with a similar thiazole ring structure.
Fluopimomide: Another compound with a thiazole ring used in crop protection.
Uniqueness
5-fluoro-1-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its fluorine atom enhances its stability and bioavailability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H10FN3OS |
|---|---|
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
5-fluoro-1-methyl-N-(1,3-thiazol-2-yl)indole-2-carboxamide |
InChI |
InChI=1S/C13H10FN3OS/c1-17-10-3-2-9(14)6-8(10)7-11(17)12(18)16-13-15-4-5-19-13/h2-7H,1H3,(H,15,16,18) |
Clé InChI |
UDYVSILRDGAPJN-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)F)C=C1C(=O)NC3=NC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B15103404.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B15103411.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B15103424.png)


![N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B15103462.png)
![2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B15103474.png)
![Ethyl 4-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate](/img/structure/B15103493.png)
![5-Chloro-7-[(4-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]quinolin-8-ol](/img/structure/B15103498.png)
![1-(Azepan-1-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one](/img/structure/B15103511.png)


![2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N'-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B15103525.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide](/img/structure/B15103531.png)
